molecular formula C24H27N3O2 B1672964 Unii-MD92F5Z441 CAS No. 1013427-48-9

Unii-MD92F5Z441

Cat. No.: B1672964
CAS No.: 1013427-48-9
M. Wt: 389.5 g/mol
InChI Key: MBGOHVUPIPFVMM-JOCHJYFZSA-N
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Description

MR-04A3, also known as JM-1232, is a novel water-soluble sedative and hypnotic drug. It is a nonbenzodiazepine compound that targets the same molecular site as benzodiazepines to produce sedation. The molecular formula of MR-04A3 is C24H27N3O2, and it has a molecular weight of 389.49 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR-04A3 involves the preparation of isoindoline derivatives. One of the key steps in the synthesis is the formation of the isoindoline core, which is achieved through a series of reactions involving the condensation of appropriate starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of MR-04A3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production of MR-04A3 .

Chemical Reactions Analysis

Types of Reactions

MR-04A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MR-04A3 can lead to the formation of oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

MR-04A3 has a wide range of scientific research applications, including:

Mechanism of Action

MR-04A3 exerts its effects by targeting the gamma-aminobutyric acid type A (GABA-A) receptor, similar to benzodiazepines. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This results in sedation, hypnosis, and anxiolysis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MR-04A3

MR-04A3 is unique due to its water solubility and nonbenzodiazepine structure, which allows it to target the same molecular site as benzodiazepines without the associated active metabolites. This results in a rapid onset and resolution of sedation, making it a promising candidate for short-term sedation in clinical settings .

Properties

CAS No.

1013427-48-9

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one

InChI

InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1

InChI Key

MBGOHVUPIPFVMM-JOCHJYFZSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)C[C@@H]2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5

SMILES

CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5

Canonical SMILES

CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one
JM 1232
JM-1232
JM1232

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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